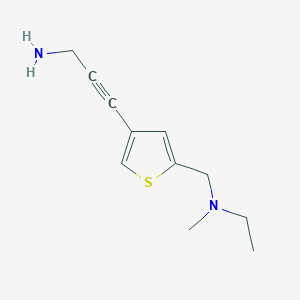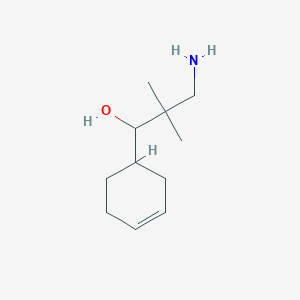
3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C12H23NO. This compound is characterized by the presence of an amino group, a cyclohexene ring, and a dimethylpropanol moiety. It is used primarily in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol typically involves the reaction of cyclohex-3-en-1-yl derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the use of cyclohex-3-en-1-yl bromide, which reacts with 2,2-dimethylpropan-1-ol in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexene ring and dimethylpropanol moiety contribute to the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-(cyclohex-3-en-1-yl)-2-methylpropan-1-ol: This compound has a similar structure but with a methyl group instead of a dimethylpropanol moiety.
3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol: Lacks the dimethyl groups, making it less bulky and potentially less reactive.
Uniqueness
3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both the cyclohexene ring and the dimethylpropanol moiety makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
3-amino-1-cyclohex-3-en-1-yl-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-4,9-10,13H,5-8,12H2,1-2H3 |
InChI-Schlüssel |
BWUAFIQTRFLKFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)C(C1CCC=CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


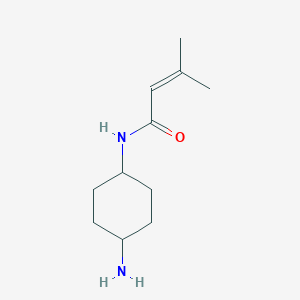
![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13179063.png)
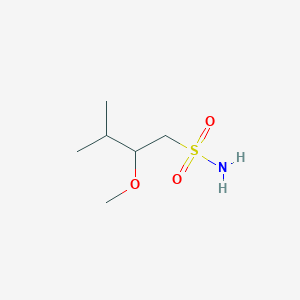
![tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13179076.png)

![1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13179092.png)
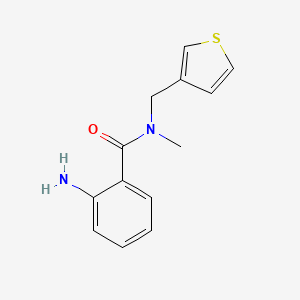
![2'-Methyl-[1,4']bipiperidinyl](/img/structure/B13179105.png)
![3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13179116.png)
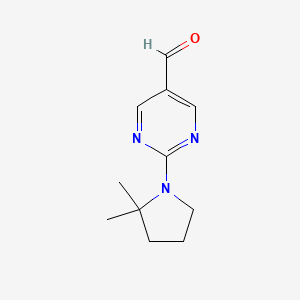
![Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13179124.png)
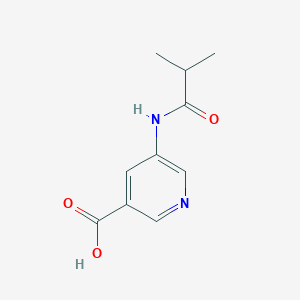
![5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13179134.png)
